molecular formula C5H8I2O B1607194 3,3-Bis(iodomethyl)oxetane CAS No. 2402-82-6

3,3-Bis(iodomethyl)oxetane

Cat. No.: B1607194
CAS No.: 2402-82-6
M. Wt: 337.93 g/mol
InChI Key: JRMFTYIUHNPQQY-UHFFFAOYSA-N
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Description

3,3-Bis(iodomethyl)oxetane is an organic compound with the molecular formula C5H8I2O. It belongs to the class of oxetanes, which are four-membered cyclic ethers. The compound is characterized by the presence of two iodomethyl groups attached to the oxetane ring. This structural feature imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(iodomethyl)oxetane typically involves the halogenation of oxetane derivatives. One common method is the electrophilic halocyclization of alcohols. For instance, 3,3-bis[(4-methylphenyl)sulfonyloxymethyl]oxetane can be used as a precursor, which undergoes halogenation to introduce the iodomethyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(iodomethyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxetanes, which can be further functionalized for specific applications.

Scientific Research Applications

3,3-Bis(iodomethyl)oxetane has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into oxetane derivatives, including this compound, has shown potential in the development of new therapeutic agents.

    Industry: In industrial applications, this compound is used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,3-Bis(iodomethyl)oxetane involves its ability to undergo nucleophilic substitution reactions. The iodomethyl groups act as leaving groups, allowing nucleophiles to attack the oxetane ring. This reactivity is exploited in the synthesis of various derivatives, which can interact with specific molecular targets and pathways in biological systems .

Comparison with Similar Compounds

  • 3,3-Bis(chloromethyl)oxetane
  • 3,3-Bis(azidomethyl)oxetane
  • 3,3-Dimethyloxetane
  • 3,3-Dinitrooxetane

Comparison: 3,3-Bis(iodomethyl)oxetane is unique due to the presence of iodomethyl groups, which confer distinct reactivity compared to other halogenated oxetanes. For instance, 3,3-Bis(chloromethyl)oxetane has chloromethyl groups, which are less reactive than iodomethyl groups. Similarly, 3,3-Bis(azidomethyl)oxetane contains azidomethyl groups, which have different reactivity and applications. The unique properties of this compound make it particularly valuable in synthetic chemistry and drug development .

Properties

IUPAC Name

3,3-bis(iodomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8I2O/c6-1-5(2-7)3-8-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMFTYIUHNPQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178753
Record name Oxetane, 3,3-di(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-82-6
Record name 3,3-Bis(iodomethyl)oxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane, 3,3-di(iodomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxetane,3-bis(iodomethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxetane, 3,3-di(iodomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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